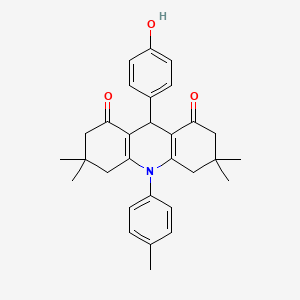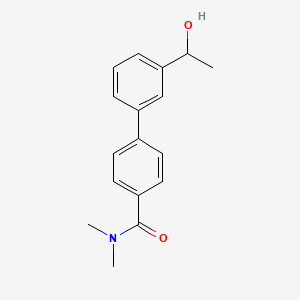![molecular formula C12H16N2O6S2 B5975831 N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine](/img/structure/B5975831.png)
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine, also known as MTA, is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH). SAHH is an enzyme that plays a critical role in the regulation of the methylation cycle, which is essential for the maintenance of normal cellular function. Inhibition of SAHH by MTA leads to an accumulation of S-adenosylhomocysteine (SAH), which in turn leads to a decrease in the availability of S-adenosylmethionine (SAM), the primary methyl donor in the cell. This results in a disruption of normal cellular methylation patterns, which can have a variety of downstream effects.
Mécanisme D'action
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine inhibits SAHH by binding to the enzyme's active site, which prevents the hydrolysis of SAH to homocysteine and adenosine. This leads to an accumulation of SAH, which in turn leads to a decrease in the availability of SAM. The downstream effects of this disruption of normal cellular methylation patterns are complex and can vary depending on the cell type and context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine are largely related to its inhibition of SAHH and the resulting disruption of normal cellular methylation patterns. This disruption can lead to changes in gene expression, protein function, and cellular metabolism. In cancer, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In viral infections, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been shown to inhibit viral replication and promote immune function. In neurological disorders, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been shown to improve cognitive function and protect against oxidative stress and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has several advantages for use in lab experiments, including its potency as an SAHH inhibitor and its ability to induce a wide range of downstream effects. However, there are also several limitations to its use, including its potential toxicity and the difficulty of interpreting the downstream effects of its disruption of cellular methylation patterns.
Orientations Futures
There are several potential future directions for research on N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine, including the development of more potent and selective SAHH inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its role in normal cellular function and metabolism. Additionally, the development of new methods for the synthesis and delivery of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine could improve its efficacy and reduce its potential toxicity.
Méthodes De Synthèse
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine can be synthesized using a variety of methods, including the reaction of 4-morpholinosulfonyl chloride with 2-thiophenecarboxylic acid, followed by reaction with alanine. Other methods include the reaction of 4-morpholinylsulfonyl isocyanate with 2-thiophenecarboxylic acid, followed by reaction with alanine, or the reaction of 4-morpholinylsulfonyl hydrazine with 2-thiophenecarboxylic acid, followed by reaction with alanine.
Applications De Recherche Scientifique
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, viral infections, and neurological disorders. In cancer, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been shown to inhibit tumor growth and induce apoptosis in a variety of cancer cell lines. N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has also been shown to have antiviral activity against a number of viruses, including HIV, hepatitis B and C, and herpes simplex virus. In neurological disorders, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S2/c1-8(12(16)17)13-11(15)10-6-9(7-21-10)22(18,19)14-2-4-20-5-3-14/h6-8H,2-5H2,1H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJRHGIRWHIGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5975754.png)

![N-{[1-(dimethylamino)cyclohexyl]methyl}-1'-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B5975765.png)
![N-(4-methoxyphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B5975770.png)
![{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5975778.png)
![2-(3,5-dichlorophenyl)-8-(3-hydroxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5975780.png)
![1-[3-(1H-pyrazol-1-yl)benzyl]-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5975784.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5975790.png)

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-ethoxybenzohydrazide](/img/structure/B5975816.png)
![N-({1-[2-(1H-1,2,4-triazol-1-yl)acetyl]-3-piperidinyl}methyl)-1H-indole-2-carboxamide](/img/structure/B5975820.png)

![4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B5975848.png)
![2-[1-(4-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B5975855.png)